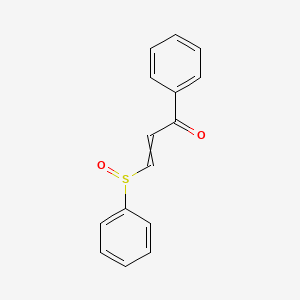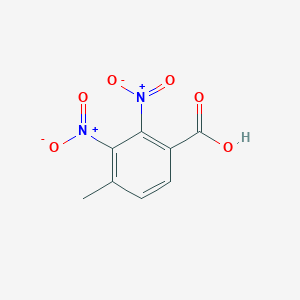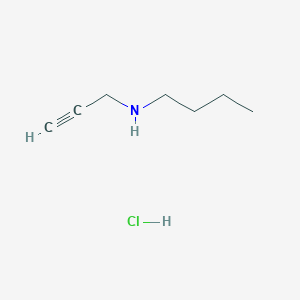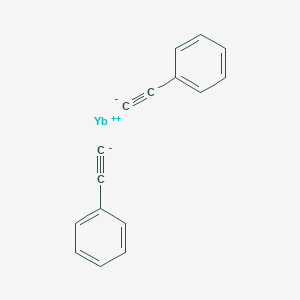![molecular formula C27H46O3 B14472652 3-[4-(Octadecyloxy)phenyl]propanoic acid CAS No. 65686-21-7](/img/structure/B14472652.png)
3-[4-(Octadecyloxy)phenyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(Octadecyloxy)phenyl]propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids. This compound features a long octadecyloxy chain attached to a phenyl group, which is further connected to a propanoic acid moiety. The presence of the long alkyl chain imparts unique physical and chemical properties to the molecule, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Octadecyloxy)phenyl]propanoic acid typically involves the following steps:
Formation of the Octadecyloxybenzene Intermediate: The initial step involves the etherification of phenol with octadecyl bromide in the presence of a base such as potassium carbonate. This reaction yields 4-(Octadecyloxy)benzene.
Friedel-Crafts Acylation: The next step involves the Friedel-Crafts acylation of 4-(Octadecyloxy)benzene with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This step introduces the propanoic acid moiety to the molecule, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3-[4-(Octadecyloxy)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in substituted aromatic compounds, such as nitro or bromo derivatives.
科学的研究の応用
3-[4-(Octadecyloxy)phenyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a surfactant in various chemical reactions.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals, lubricants, and coatings due to its unique physicochemical properties.
作用機序
The mechanism of action of 3-[4-(Octadecyloxy)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The long alkyl chain allows the compound to integrate into lipid bilayers, potentially affecting membrane fluidity and signaling pathways. Additionally, the phenylpropanoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Phenylpropanoic Acid: Lacks the long octadecyloxy chain, resulting in different physicochemical properties and applications.
4-Octadecyloxybenzoic Acid: Contains a similar long alkyl chain but differs in the position and nature of the functional groups.
Uniqueness
The uniqueness of 3-[4-(Octadecyloxy)phenyl]propanoic acid lies in its combination of a long hydrophobic alkyl chain with a phenylpropanoic acid moiety. This structure imparts distinct solubility, reactivity, and biological activity, making it valuable in various research and industrial contexts.
特性
CAS番号 |
65686-21-7 |
|---|---|
分子式 |
C27H46O3 |
分子量 |
418.7 g/mol |
IUPAC名 |
3-(4-octadecoxyphenyl)propanoic acid |
InChI |
InChI=1S/C27H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-30-26-21-18-25(19-22-26)20-23-27(28)29/h18-19,21-22H,2-17,20,23-24H2,1H3,(H,28,29) |
InChIキー |
LHCWQSLUMVIHHL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Ethyl-3-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14472585.png)



![{1-[(Propan-2-yl)sulfanyl]ethyl}benzene](/img/structure/B14472612.png)

![1-Methyl-2-[(1-octadecylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium](/img/structure/B14472620.png)

![2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol](/img/structure/B14472632.png)
![2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14472635.png)



